molecular formula C7H18ClN B7829812 4-Heptylamine, hydrochloride CAS No. 40755-14-4

4-Heptylamine, hydrochloride

Cat. No.: B7829812
CAS No.: 40755-14-4
M. Wt: 151.68 g/mol
InChI Key: UNEPJNUFVDMRKA-UHFFFAOYSA-N
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Description

4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylamine, hydrochloride can be synthesized through several methods. One common method involves the reduction of heptaldoxime using sodium and alcohol. The process involves heating a solution of heptaldoxime in absolute alcohol and adding sodium strips to the boiling mixture. The resulting amine is then distilled and converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanonitrile. This method involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products:

    Oxidation: Heptanal and heptanoic acid.

    Reduction: Heptane and primary amines.

    Substitution: Various substituted heptanes depending on the reagents used.

Scientific Research Applications

4-Heptylamine, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .

Comparison with Similar Compounds

    Butylamine: A shorter-chain amine with similar basic properties.

    Hexylamine: Another straight-chain amine with one less carbon atom.

    Octylamine: A longer-chain amine with one more carbon atom.

Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .

Properties

CAS No.

40755-14-4

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

heptan-4-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H

InChI Key

UNEPJNUFVDMRKA-UHFFFAOYSA-N

SMILES

CCCC(CCC)[NH3+].[Cl-]

Canonical SMILES

CCCC(CCC)N.Cl

Origin of Product

United States

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